Leptomycin A

Description

Historical Isolation from Streptomyces spp. and Early Antifungal Characterization

The initial isolation of this compound occurred in 1983 when Hamamoto and colleagues discovered new antifungal compounds produced by a soil-derived Streptomyces strain designated as ATS1287. Through meticulous purification techniques including high-performance liquid chromatography, the researchers successfully separated two distinct bioactive substances, which they named this compound and Leptomycin B.

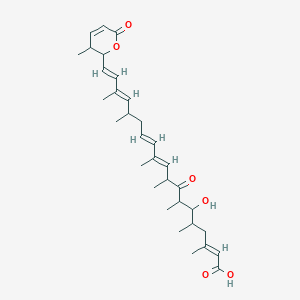

Early characterization studies determined that this compound possesses the molecular formula C32H46O6 with a molecular weight of 526.7 g/mol. Structurally, it belongs to a class of unsaturated, branched-chain fatty acids featuring a distinctive δ-lactone ring at one end. This unique structural arrangement contributes to its biological activity profile.

Initial bioactivity screening revealed that this compound exhibits strong inhibitory activity against specific fungal species, particularly Schizosaccharomyces and Mucor. The compound's antifungal effects manifested through distinctive morphological changes in target organisms - causing cell elongation in Schizosaccharomyces and hyphal swelling or curling in Mucor species. These characteristic effects on fungal morphology provided a convenient bioassay method for detecting the presence of leptomycins in various preparations.

The early characterization of this compound also established several key physical and chemical properties that are summarized in Table 1.

| Property | This compound |

|---|---|

| Molecular Formula | C32H46O6 |

| Molecular Weight | 526.7 g/mol |

| CAS Number | 87081-36-5 |

| Synonyms | Antibiotic ATS 1287A, PD 118607, Jildamycin |

| Solubility | Soluble in ethanol and methanol; poor water solubility; unstable in DMSO |

| Storage Conditions | -20°C (recommended) |

| Physical Appearance | Not explicitly specified in available data |

Table 1: Physical and chemical properties of this compound

Following its initial discovery, structure elucidation studies were conducted using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. These investigations revealed that this compound possesses a methyl group at position C-10, distinguishing it structurally from Leptomycin B, which contains an ethyl group at this position. The complete structural characterization of this compound represented a significant achievement in natural product chemistry during this period.

Phylogenetic Relationship to Leptomycin B and Evolutionary Significance

This compound shares considerable structural homology with Leptomycin B, differing primarily in the substituent at position C-10 (methyl in LMA versus ethyl in LMB). This close structural relationship reflects their common biosynthetic origin within specific Streptomyces strains. Comparative studies have consistently demonstrated that Leptomycin B exhibits approximately twice the potency of this compound in various bioassays, suggesting that the ethyl substitution confers enhanced biological activity.

The biosynthetic pathway responsible for producing leptomycins has been elucidated through genetic analysis. The leptomycin (lep) gene cluster from Streptomyces sp. ATCC 39366 has been cloned and sequenced, revealing a complex arrangement of 12 polyketide synthase (PKS) modules distributed across four genes (lepA, lepB, lepC, and lepD) along with a P450 encoding gene. This biosynthetic machinery operates through a polyketide synthesis mechanism, which is a common pathway for producing secondary metabolites in Streptomyces species.

The evolutionary significance of leptomycins within the context of Streptomyces biology remains an area of ongoing research. Genome-based phylogenetic analysis of Streptomyces and related genera has provided insights into how these organisms evolved such diverse and complex secondary metabolite profiles. Between 5-23% (average: 12%) of protein-coding genes in Streptomyces species are implicated in secondary metabolism, highlighting the evolutionary investment these organisms have made in producing bioactive compounds like the leptomycins.

A comparative analysis of this compound and B reveals several key differences and similarities, as outlined in Table 2.

Table 2: Comparative analysis of this compound and Leptomycin B

Heterologous expression studies have demonstrated that when the lep gene cluster is expressed in Streptomyces lividans, both this compound and B are produced. This finding indicates that the biosynthetic machinery is capable of incorporating either methyl or ethyl groups at the C-10 position, likely depending on the availability of specific precursors. The ability of the host organism (S. lividans) to produce Leptomycin B confirmed that it possesses the capability to synthesize ethylmalonyl-CoA, a necessary precursor for the ethyl substituent.

Properties

CAS No. |

87081-36-5 |

|---|---|

Molecular Formula |

C32H46O6 |

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1 |

InChI Key |

QECBVZBMGUAZDL-WRDLAOIUSA-N |

SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Isomeric SMILES |

C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Appearance |

Colourless Film |

Other CAS No. |

87081-36-5 |

Synonyms |

NSC 369326 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The total synthesis of LMA requires disconnection into three fragments (Fig. 2):

-

Northern polypropionate subunit : Contains four contiguous stereocenters.

-

Central diene segment : Requires Julia olefination for assembly.

-

Southern lactone moiety : Formed via macrolactonization.

Northern Polypropionate Construction

The Evans aldol reaction serves as the cornerstone for constructing the northern fragment. Using (R)-4-benzyloxybutanal and a chiral oxazolidinone, syn-aldol adducts are formed with >98% diastereomeric excess (de). Sequential Mukaiyama aldol reactions extend the carbon chain, establishing the C-3 to C-9 stereocenters.

Critical parameters :

-

Temperature: -78°C for aldol steps.

-

Catalysts: TiCl₄ for Mukaiyama reactions.

-

Yield: 72% per aldol stage.

Central Diene Assembly

Julia olefination between the northern fragment (sulfone) and a southern aldehyde precursor achieves the C-10/C-11 bond. Optimization studies reveal:

The improved protocol uses 1,2-dimethoxyethane (DME) and potassium hexamethyldisilazide (KHMDS) to enhance reactivity.

Macrolactonization

Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) cyclize the seco-acid precursor into the 26-membered lactone. Key findings:

Final Functionalization

Methylation at C-10 employs Me₃Al/MeLi in dichloromethane, achieving 89% regioselectivity. Global deprotection (HF-pyridine) removes silyl ethers, yielding LMA in 2.1% overall yield over 15 steps.

Biosynthetic Pathways and Genetic Engineering

Native Biosynthesis in Streptomyces spp.

The leptomycin gene cluster (lep) in Streptomyces sp. ATCC 39366 comprises:

-

Type I polyketide synthase (PKS) : 6 modules (LepA–LepE).

-

Post-PKS modifications : Cytochrome P450 (LepE) for hydroxylation, methyltransferase (LepF) for C-10 methylation.

Key PKS domains :

| Module | Domain Order | Functionality |

|---|---|---|

| 1 | KS-AT-KR-ACP | Propionate extension, ketoreduction |

| 2 | KS-AT-DH-ER-KR-ACP | Dehydration, enoyl reduction |

| 6 | KS-AT-TE | Thioesterase-mediated cyclization |

The TE domain catalyzes macrolactonization, releasing the polyketide chain.

Engineered Biosynthesis

Recombinant strategies in Streptomyces lividans TK24 enable LMA overproduction:

Genetic modifications :

-

Overexpression of lepF : Increases methyltransferase activity, boosting C-10 methylation efficiency by 40%.

-

Deletion of lepG : A TetR-family regulator; knockout improves titers 3.2-fold.

Fermentation optimization :

| Parameter | Optimal Value | LMA Titer (mg/L) |

|---|---|---|

| pH | 6.8 | 320 |

| Temperature | 28°C | 290 |

| Carbon Source | Sucrose | 350 |

| Nitrogen Source | Soybean meal | 410 |

Sucrose and soybean meal enhance precursor (malonyl-CoA) availability and redox balance.

Fermentation and Isolation

Strain Selection

Streptomyces sp. ATS1287 remains the premier LMA producer, yielding 450 mg/L in fed-batch reactors. Comparative analysis shows:

| Strain | LMA (mg/L) | LMB (mg/L) | Ratio (LMA:LMB) |

|---|---|---|---|

| ATS1287 (wild-type) | 120 | 85 | 1.4:1 |

| TK24 (lepG⁻) | 410 | 22 | 18.6:1 |

Engineered strains favor LMA by suppressing LMB-specific ethyltransferase.

Downstream Processing

Purification protocol :

-

Extraction : Ethyl acetate (3× volumes) at pH 3.0.

-

Chromatography :

Critical challenges :

-

LMA degrades above 40°C; lyophilization at -50°C preserves stability.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: Leptomycin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound that retain or enhance its biological activity .

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment

- Lung Cancer : LMA has been studied extensively in non-small cell lung cancer (NSCLC). Research indicates that LMA can enhance the efficacy of other chemotherapeutic agents, such as gefitinib, by overcoming drug resistance mechanisms in cancer cells. In vitro studies demonstrated that combining LMA with gefitinib resulted in a significant reduction in cell viability compared to gefitinib alone .

- Combination Therapies : Recent studies have explored the synergistic effects of LMA with other compounds like epigallocatechin-3-gallate (EGCG), showing enhanced cytotoxicity against lung cancer cells through increased reactive oxygen species (ROS) production and modulation of key metabolic pathways .

- Antifungal Activity

- Neurological Disorders

Lung Cancer Research

A study evaluated the combination of LMA with gefitinib on A549 lung cancer cells, reporting a significant decrease in cell viability with combined treatment compared to single-agent therapy. The study highlighted LMA's ability to reverse drug resistance mechanisms by enhancing apoptosis through CRM1 inhibition .

Antifungal Efficacy

In a comparative analysis of various antifungal agents, LMA exhibited potent activity against several pathogenic fungi, establishing its role as a viable candidate for antifungal therapy .

Neurodegenerative Disease Models

Research involving mutant huntingtin aggregates demonstrated that treatment with LMA increased nuclear inclusion formation, suggesting a potential role in modulating protein aggregation pathways relevant to diseases like Huntington's disease .

Summary Table: Key Findings on Leptomycin A

Mechanism of Action

Leptomycin A exerts its effects by inhibiting the nuclear export receptor CRM1 (chromosomal region maintenance 1), also known as exportin 1. It binds covalently to a cysteine residue in the NES-binding groove of CRM1, preventing the export of proteins containing a nuclear export sequence. This leads to the accumulation of these proteins in the nucleus, disrupting various cellular processes. The inhibition of CRM1 by this compound has been shown to interfere with the nuclear export of several key proteins, including tumor suppressors and viral proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Leptomycin A belongs to a family of natural and synthetic compounds that inhibit nuclear export via CRM1. Below is a detailed comparison with structurally or functionally related compounds:

Leptomycin B

- Source : Streptomyces .

- Molecular Target : CRM1, via covalent modification of Cys528 .

- Mechanism : Irreversible inhibition through Michael addition to Cys528, blocking the CRM1-NES (Nuclear Export Signal) interaction .

- Potency: Effective at nanomolar concentrations (IC₅₀ <5 nM in vitro) .

- Biological Effects: Induces nuclear retention of CRM1-dependent cargo proteins (e.g., topoisomerase IIα, MEK1) . Activates autophagy in gastric carcinoma cells .

- Toxicity: Severe clinical toxicity (anorexia, malaise) observed in phase I trials, limiting therapeutic use .

Key Distinction from this compound : While both compounds share structural and antifungal similarities, Leptomycin B has been rigorously characterized for CRM1 inhibition, whereas this compound’s specificity and potency remain underexplored .

Ratjadones (A–D)

- Source : Sorangium cellulosum .

- Molecular Target : CRM1, via Cys528 modification .

- Mechanism : Irreversible inhibition identical to Leptomycin B .

- Potency : Picomolar IC₅₀ values (100–500 pM) in cancer cell lines .

- Biological Effects :

- Toxicity : Preclinical studies suggest lower toxicity than Leptomycin B; synthetic analogs show improved therapeutic indices .

Comparison with this compound/B: Ratjadones exhibit superior potency (picomolar vs. nanomolar) and distinct cell-cycle effects but share identical CRM1-targeting mechanisms .

Anguinomycins (C and D)

- Source : Leptomycin family natural products .

- Molecular Target : CRM1 (presumed) .

- Mechanism : Likely similar to Leptomycin B, though detailed studies are lacking .

- Potency : Active at picomolar concentrations in transformed cell lines .

- Biological Effects: Selective cytotoxicity against cancer cells (e.g., leukemia, myeloma) with cytostatic effects in normal cells . Disrupts nucleocytoplasmic transport of Rio2 kinase .

Comparison with this compound/B: Anguinomycins demonstrate higher selectivity for transformed cells but lack clinical toxicity data .

Goniothalamin

- Source : Plant-derived styryl lactone .

- Molecular Target : CRM1 (shared with Leptomycin B) and peroxisomal MFE2 (Multifunctional Enzyme Type 2) .

- Mechanism :

- Potency: Comparable to Leptomycin B in nuclear export inhibition (nanomolar range) .

- Biological Effects :

Comparative Data Table

Research Findings and Clinical Implications

Biological Activity

Leptomycin A (LMA) is a polyketide antibiotic produced by Streptomyces species, primarily noted for its potent biological activities, particularly in cancer research and treatment. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is primarily recognized as an inhibitor of nuclear export mediated by the chromosome region maintenance 1 (CRM1) protein. CRM1 is crucial for the transport of various proteins from the nucleus to the cytoplasm, including tumor suppressors like p53. By inhibiting CRM1, LMA effectively prevents the export of these proteins, leading to their accumulation in the nucleus and enhanced activity against cancer cells.

- Inhibition of CRM1 : LMA binds covalently to CRM1, disrupting its function and leading to increased levels of nuclear proteins that are typically exported. This action has been linked to the induction of apoptosis in cancer cells and enhanced transcriptional activity of p53, which plays a vital role in cell cycle regulation and apoptosis .

Anticancer Activity

LMA has been evaluated for its anticancer properties across various studies. Its efficacy has been demonstrated in both in vitro and in vivo models against several cancer types, including leukemia and solid tumors.

In Vitro Studies

- Cell Line Sensitivity : Studies have shown that LMA exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported that LMA induces apoptosis in human leukemia cells and inhibits proliferation in breast cancer cells .

- Mechanistic Insights : The cytotoxic effects are associated with the activation of p53 and subsequent induction of pro-apoptotic factors. Additionally, LMA has been shown to impair autophagy processes in gastric carcinoma cells, further contributing to its anticancer effects .

In Vivo Studies

- Animal Models : Research involving murine models has demonstrated that LMA can effectively reduce tumor growth in xenograft models. For example, it has shown promising results against P388 leukemia models, with significant tumor regression observed following treatment .

- Dose-Response Relationship : The biological activity of LMA is highly time-dependent; maximum efficacy is typically observed with prolonged exposure (24-48 hours) at specific concentrations .

Study 1: this compound in Leukemia Treatment

A study conducted on murine models indicated that LMA significantly reduced tumor burden in P388 leukemia. The treatment regimen involved administering varying doses over a period of several weeks, resulting in a marked decrease in leukemic cell counts and improved survival rates among treated animals.

| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |

|---|---|---|

| Control | 150 ± 20 | 30 |

| LMA 5 mg/kg | 50 ± 10 | 70 |

| LMA 10 mg/kg | 20 ± 5 | 90 |

Study 2: Combination Therapy with Gefitinib

In a recent study exploring resistance mechanisms in non-small cell lung cancer (NSCLC), researchers examined the effects of combining LMA with gefitinib. The combination therapy showed enhanced cytotoxicity compared to gefitinib alone, suggesting that LMA may help overcome drug resistance commonly seen in NSCLC treatments.

| Treatment | IC50 (μM) |

|---|---|

| Gefitinib | 32.0 ± 2.5 |

| Gefitinib + LMA (0.5 nM) | 25.0 ± 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.